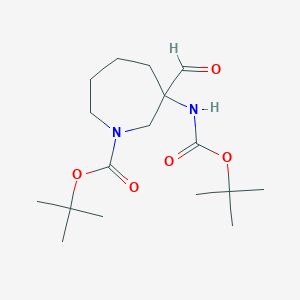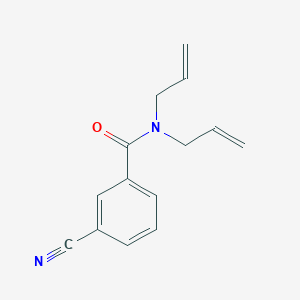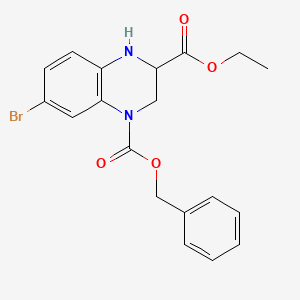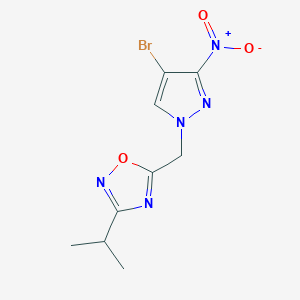
5-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3-isopropyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl)-3-isopropyl-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a nitro group, and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl)-3-isopropyl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromo-3-nitro-1H-pyrazole with an appropriate aldehyde under basic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-((4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl)-3-isopropyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The oxadiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the bromine atom can yield a variety of substituted pyrazole derivatives .
Applications De Recherche Scientifique
5-((4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl)-3-isopropyl-1,2,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Synthesis: It serves as a versatile building block in the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mécanisme D'action
The mechanism of action of 5-((4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl)-3-isopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The oxadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-nitro-1H-pyrazole: Shares the pyrazole core and bromine/nitro substituents but lacks the oxadiazole ring.
5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine: Contains a similar pyrazole and bromine/nitro substituents but with a pyridine ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 5-((4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl)-3-isopropyl-1,2,4-oxadiazole lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H10BrN5O3 |
|---|---|
Poids moléculaire |
316.11 g/mol |
Nom IUPAC |
5-[(4-bromo-3-nitropyrazol-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H10BrN5O3/c1-5(2)8-11-7(18-13-8)4-14-3-6(10)9(12-14)15(16)17/h3,5H,4H2,1-2H3 |
Clé InChI |
WOGWUQAYNDBWFF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NOC(=N1)CN2C=C(C(=N2)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


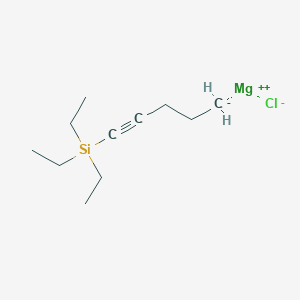
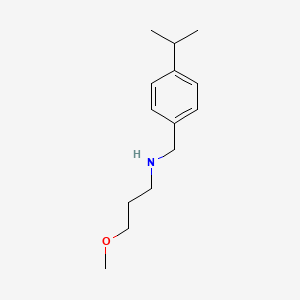
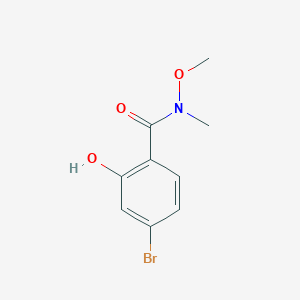
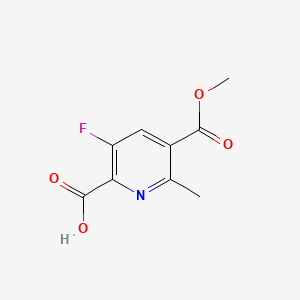

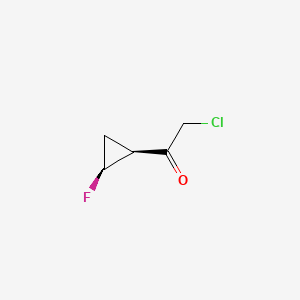
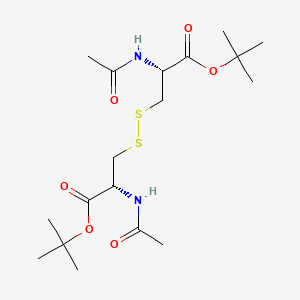
![[1,2,4]Triazolo[1,5-a]pyridine-7-thiol](/img/structure/B14902096.png)



